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For Immediate Release

This technical whitepaper provides a comprehensive overview of the molecular targets of
giredestrant (GDC-9545), a potent and orally bioavailable selective estrogen receptor
degrader (SERD), with a specific focus on its interactions beyond the primary estrogen receptor
(ER) target. Designed for researchers, scientists, and drug development professionals, this
document collates available preclinical data to illuminate the selectivity profile of giredestrant
and explores its functional implications.

Executive Summary

Giredestrant is a next-generation SERD developed for the treatment of estrogen receptor-
positive (ER+) breast cancer.[1][2] Its primary mechanism of action involves binding to the ER,
inducing a conformational change that leads to the proteasome-mediated degradation of the
receptor, thereby inhibiting ER-mediated signaling.[1][3] While its efficacy is primarily attributed
to its potent effects on the ER, a thorough understanding of its broader molecular interactions is
critical for a complete safety and efficacy assessment. Preclinical studies were designed to
characterize giredestrant's selectivity and minimize off-target toxicities.[4] This guide
summarizes the key findings from these preclinical safety assessments, including secondary
pharmacology panels that evaluated its activity against a broad range of molecular targets.

Selectivity Profile of Giredestrant: Secondary
Pharmacology Panel
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To assess the selectivity of giredestrant, comprehensive in vitro screening was conducted
against a panel of human kinases, nuclear receptors, ion channels, transporters, and enzymes.
The results from these preclinical assessments indicate a low potential for off-target toxicity.
The following table summarizes the observed activity of giredestrant against various molecular
targets at a concentration of 10 pM.
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Target Class Specific Target Inhibition/Activity at 10 pM
Enzymes Carbonic Anhydrase |l 36%
Cathepsin D 28%

Cyclooxygenase-1 (COX-1) 16%

Cyclooxygenase-2 (COX-2) 2%

Phosphodiesterase 4D2

(PDE4D?2) 20%

G-Protein Coupled Receptors )

(GPCR) Adenosine Al 3%
Adrenergic alA 14%

Adrenergic a2A 12%

Angiotensin Il AT1 18%

Dopamine D1 11%

Histamine H1 13%

Muscarinic M1 14%

Serotonin 5-HT1A 10%

Serotonin 5-HT2A 19%

Calcium Channel, L-type

lon Channels 12%
(Verapamil site)

hERG 17%

Potassium Channel, KATP 15%

Sodium Channel (site 2) 13%

Nuclear Receptors Progesterone Receptor (PR) 11%
Androgen Receptor (AR) 7%

Glucocorticoid Receptor (GR) 5%
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Transporters Dopamine Transporter (DAT) 18%

Norepinephrine Transporter
(NET)

15%

Serotonin Transporter (SERT) 17%

Data adapted from preclinical in vitro panel screening. It is important to note that these values
represent percentage inhibition or activity at a single high concentration and may not directly
translate to clinical off-target effects.

Functional Interaction with Progesterone Receptor
Signaling

While direct binding to the progesterone receptor (PR) appears minimal based on the
secondary pharmacology screen, preclinical studies have revealed a functional interplay
between giredestrant and PR signaling in the context of ESR1 mutations. In models of ESR1-
mutant breast cancer, a collaborative protumorigenic signaling axis between the mutant ERa
and PR has been identified. Giredestrant has been shown to effectively suppress this mutant
ERa-PR proliferative program.
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Giredestrant's inhibition of the mutant ERa-PR proliferative axis.

This diagram illustrates that in the presence of an ESR1 mutation, both mutant ERa and PR

can co-activate pro-proliferative genes. Giredestrant acts by inhibiting the mutant ERaq,

thereby disrupting this collaborative signaling and reducing cancer cell proliferation.

Experimental Protocols
Secondary Pharmacology Panel Assay

Objective: To determine the in vitro activity of giredestrant against a broad panel of human

receptors, ion channels, enzymes, and transporters.

Methodology:
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o Test Compound: Giredestrant was prepared in appropriate solvent (typically DMSO) to a
final concentration of 10 uM.

e Assay Systems: A comprehensive panel of validated, standardized in vitro assays was used.
These typically include:

o Receptor Binding Assays: Radioligand binding assays were used to measure the
displacement of a high-affinity radiolabeled ligand from its receptor by giredestrant.

o Enzyme Inhibition Assays: Biochemical assays measuring the activity of purified enzymes
in the presence of giredestrant.

o lon Channel Assays: Patch-clamp electrophysiology or flux assays were used to assess
the effect of giredestrant on ion channel function.

o Transporter Uptake Assays: Assays measuring the inhibition of substrate uptake by
specific transporters in the presence of giredestrant.

» Data Analysis: The percentage of inhibition or stimulation was calculated by comparing the
activity in the presence of giredestrant to the activity of a vehicle control.
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Workflow for the secondary pharmacology panel screening.

Progesterone Hypersensitivity and Giredestrant Efficacy
in Esrl Mutant Models

Objective: To investigate the biological properties of ESR1 mutations and their sensitivity to

giredestrant in vivo, particularly concerning progesterone hypersensitivity.
Methodology:

e Model System: Mammary gland models expressing Esrl mutations and patient-derived

xenografts (PDXs) were utilized.
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» Treatment Groups: Animals were treated with vehicle, giredestrant, tamoxifen, or
fulvestrant.

e Endpoint Analysis:

o Proliferation Assessment: Mammary gland tissue was analyzed for proliferation markers to
assess the impact of the treatments on progesterone-induced proliferation.

o Transcriptional Analysis: RNA sequencing was performed to identify changes in the
progesterone transcriptional response.

o Chromatin Immunoprecipitation (ChIP): ChIP was used to identify sites of ERa-PR co-
binding at gene promoters.

o Tumor Growth: In PDX models, tumor volume was measured to determine the efficacy of
giredestrant against progesterone-stimulated tumor growth.

Conclusion

The available preclinical data indicate that giredestrant is a highly selective estrogen receptor
degrader with minimal off-target activity at clinically relevant concentrations. The
comprehensive secondary pharmacology screening revealed no significant interactions with a
wide array of kinases, other nuclear receptors, ion channels, and transporters, supporting its
favorable safety profile. Interestingly, while not a direct binder, giredestrant demonstrates
functional modulation of the progesterone receptor signaling pathway in the context of ESR1
mutations, highlighting a nuanced mechanism of action in overcoming endocrine resistance.
These findings underscore the importance of a thorough preclinical characterization of off-
target effects to guide clinical development and affirm the targeted nature of giredestrant's
therapeutic action. Further research may continue to explore the subtleties of its interactions
with other cellular signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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